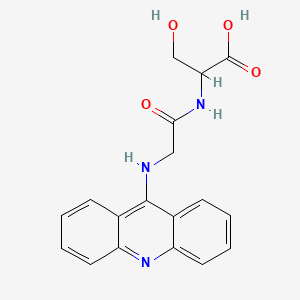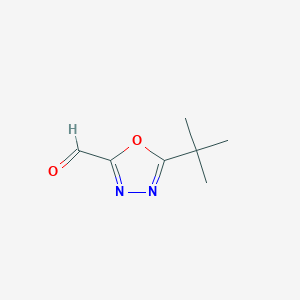
N-(acridin-9-yl)glycylserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(acridin-9-yl)glycylserine is a compound that combines the acridine moiety with a glycylserine peptide. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . The incorporation of the glycylserine peptide enhances the compound’s potential for biological interactions, making it a subject of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(acridin-9-yl)glycylserine typically involves the nucleophilic substitution of hydrogen in the acridine molecule. This can be achieved through oxidative amidation, where the acridine is reacted with an appropriate amide in the presence of sodium hydride and anhydrous dimethyl sulfoxide (DMSO) . The reaction conditions must be carefully controlled to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of acridine derivatives often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may include additional steps for purification and quality control to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(acridin-9-yl)glycylserine undergoes various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized under specific conditions, leading to the formation of different derivatives.
Reduction: Reduction reactions can modify the acridine ring, affecting its biological activity.
Substitution: Nucleophilic substitution reactions are common, particularly at the C9 position of the acridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents, and reducing agents. The conditions often involve anhydrous solvents and controlled temperatures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation can produce 9-acylaminoacridines, while nucleophilic substitution can yield various substituted acridines .
Aplicaciones Científicas De Investigación
N-(acridin-9-yl)glycylserine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of fluorescent materials and dyes.
Mecanismo De Acción
The mechanism of action of N-(acridin-9-yl)glycylserine involves its interaction with biological targets, such as DNA. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerase, leading to cell death . The glycylserine peptide enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Acridin-9-yl hydrazide derivatives: Known for their BACE-1 inhibitory potential and applications in Alzheimer’s disease research.
Acridine thiosemicarbazones: Used for targeting lysosomes and overcoming drug resistance in cancer cells.
Uniqueness
N-(acridin-9-yl)glycylserine is unique due to its combination of the acridine moiety with a peptide, enhancing its biological interactions and potential therapeutic applications. This dual functionality sets it apart from other acridine derivatives, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C18H17N3O4 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
2-[[2-(acridin-9-ylamino)acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17N3O4/c22-10-15(18(24)25)21-16(23)9-19-17-11-5-1-3-7-13(11)20-14-8-4-2-6-12(14)17/h1-8,15,22H,9-10H2,(H,19,20)(H,21,23)(H,24,25) |
Clave InChI |
UETXQKLCCIKIFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)



![3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid](/img/structure/B12442555.png)



![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)

![1-Ethoxy-1-[(3Z)-hex-3-EN-1-yloxy]ethane](/img/structure/B12442618.png)
